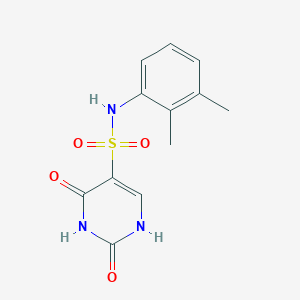

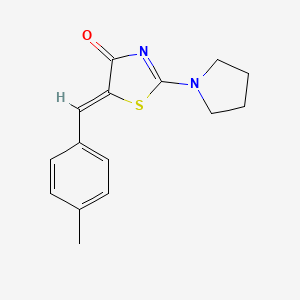

![molecular formula C15H12FNO3 B5545038 methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

methyl 3-[(4-fluorobenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-[(4-fluorobenzoyl)amino]benzoate involves complex chemical reactions, with methodologies highlighting the use of specific reagents and conditions to achieve the desired products. For instance, Taylor et al. (1996) describe a process for synthesizing derivatives through carbonation of specific lithium salts and subsequent reactions, indicating a detailed synthetic pathway that can be adapted for similar compounds (Taylor et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds analogous to methyl 3-[(4-fluorobenzoyl)amino]benzoate reveals detailed information on their configuration and intermolecular interactions. The study by Portilla et al. (2007) exemplifies how molecules are linked into chains or sheets by hydrogen bonds, showcasing the importance of structural analysis in understanding the properties of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of structures with polarized molecular-electronic structures. The reactivity and interactions, such as those detailed by Portilla et al. (2007) and Sylvester et al. (2021), provide insight into the potential chemical behaviors of methyl 3-[(4-fluorobenzoyl)amino]benzoate under various conditions (Portilla et al., 2007), (Sylvester et al., 2021).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding how methyl 3-[(4-fluorobenzoyl)amino]benzoate might behave in different environments. Research by Burns et al. (1993) on monofluorinated molecules provides a basis for predicting the physical characteristics of similar compounds (Burns et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential aspects of understanding a compound's behavior in chemical processes. Studies like those by Sylvester et al. (2021) and Hutchinson et al. (2001) offer insights into the chemical nature and potential applications of compounds similar to methyl 3-[(4-fluorobenzoyl)amino]benzoate, highlighting their reactivity and stability under various conditions (Sylvester et al., 2021), (Hutchinson et al., 2001).

Wissenschaftliche Forschungsanwendungen

Molecular Properties and Metabolism

- Quantitative Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 4-fluorobenzoic acid, in rats. This research provided insights into the metabolism of these compounds, highlighting glucuronidation and glycine conjugation as dominant metabolic pathways (Ghauri et al., 1992).

Antitumor Properties

- Synthesis and Bioactivity of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed their potent cytotoxic properties in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).

- Preclinical Evaluation of Amino Acid Prodrugs : A study on novel 2-(4-aminophenyl)benzothiazoles, including their amino acid conjugation to improve drug lipophilicity, demonstrated significant antitumor effects in preclinical models (Bradshaw et al., 2002).

Mechanistic Insights and Molecular Interactions

- Anaerobic Transformation of Phenol to Benzoate : This study used fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate, offering insights into the mechanistic pathway of this transformation (Genthner et al., 1989).

- Fluorescent Receptor for Metal Ions : Research on methyl 3-((anthracen-9-ylmethylene)amino)benzoate as a fluorescent receptor demonstrated its high selectivity and sensitivity for Cu2+ ions (Malkondu et al., 2015).

Synthesis and Chemical Properties

- Synthesis of Fluorine Compounds with Isoxazolylamino and Phosphonate Groups : This research synthesized a series of fluorobenzyl-phosphonates with isoxazole moiety, exhibiting moderate anticancer activity (Song et al., 2005).

- Hydrolysis and Saponification of Methyl Benzoates : A study explored the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, under green, solvent-free conditions (Alemán et al., 1999).

Eigenschaften

IUPAC Name |

methyl 3-[(4-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHVDPZDKRTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-fluorobenzamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)